molecular formula C30H34N2O9 B8100261 Posaconazole inter-4

Posaconazole inter-4

Cat. No.: B8100261
M. Wt: 566.6 g/mol
InChI Key: RQTWYDXJQQBAEM-PFDZDZBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Posaconazole inter-4 is a systemic triazole antifungal drug derived from itraconazole. It is primarily used for preventing and treating invasive fungal infections, particularly in immunocompromised patients. This compound is known for its broad-spectrum activity against various pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Posaconazole inter-4 is synthesized through a series of chemical reactions involving the formation of a tetrahydrofuran ring. The synthesis typically involves the use of piperazine and triazole derivatives. One common method includes dissolving posaconazole in a pH-sensitive polymer matrix using hot-melt extrusion technology . Another method involves spray drying solid dispersion technology, where posaconazole is dissolved in a solvent system of dichloromethane, water, and isopropanol, along with carriers like Gelucire 43/01 and Soluplus .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned methods. The hot-melt extrusion process is particularly favored for its scalability and ability to produce high-purity posaconazole. The spray drying technique is also used for its efficiency in enhancing the solubility and bioavailability of the drug .

Chemical Reactions Analysis

Types of Reactions

Posaconazole inter-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed

The major products formed from these reactions include various degradation products, such as derivatives with modifications in the piperazine central ring and the triazole side chains .

Scientific Research Applications

Posaconazole inter-4 has a wide range of scientific research applications:

Mechanism of Action

Posaconazole inter-4 exerts its antifungal effects by inhibiting the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition blocks the synthesis of ergosterol, a key component of the fungal cell membrane, leading to the accumulation of methylated sterol precursors. As a result, fungal cell growth is inhibited, and the cells ultimately die .

Comparison with Similar Compounds

Posaconazole inter-4 is compared with other triazole antifungal agents, such as itraconazole, fluconazole, and voriconazole. While all these compounds share a similar mechanism of action, this compound is unique due to its broader spectrum of activity and higher potency against certain resistant fungal strains . The similar compounds include:

This compound stands out due to its enhanced bioavailability and stability in various formulations, making it a preferred choice for both prophylaxis and treatment of invasive fungal infections .

Properties

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3/t13-,14-;10-,12-/m00/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTWYDXJQQBAEM-PFDZDZBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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